molecular formula C10H12BrCl B1441617 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene CAS No. 1181738-91-9

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene

Cat. No.: B1441617
CAS No.: 1181738-91-9
M. Wt: 247.56 g/mol
InChI Key: FSOVYXOQVGSMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromo and chloro group, as well as a 1-bromo-2-methylpropan-2-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene can be synthesized through several methods, including:

  • Halogenation: Bromination and chlorination of appropriate precursors.

  • Alkylation: Reacting benzene derivatives with 1-bromo-2-methylpropane in the presence of a strong base.

  • Cross-coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions between aryl halides and alkyl halides.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and catalysts are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction of the halogenated groups to form less substituted derivatives.

  • Substitution: Nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed, often under elevated temperatures and pressures.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, phenols, and ketones.

  • Reduction: Alkylated benzene derivatives.

  • Substitution: Aryl ethers, amines, and other functionalized benzene derivatives.

Scientific Research Applications

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

  • Receptor Binding: Interacts with receptors such as G-protein-coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene is compared with similar compounds to highlight its uniqueness:

  • 1-(1-Bromo-2-methylpropan-2-yl)-3-chlorobenzene: Similar structure but different position of the chloro group.

  • 1-(1-Bromo-2-methylpropan-2-yl)-4-chlorobenzene: Another positional isomer with distinct chemical properties.

  • 1-(1-Chloro-2-methylpropan-2-yl)-2-bromobenzene: Similar halogenation pattern but different halogen positions.

Properties

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,7-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOVYXOQVGSMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695776
Record name 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181738-91-9
Record name 1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 2
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 3
Reactant of Route 3
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 4
Reactant of Route 4
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 5
Reactant of Route 5
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene
Reactant of Route 6
Reactant of Route 6
1-(1-Bromo-2-methylpropan-2-yl)-2-chlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.